
2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of iodine atoms at positions 4 and 5 of the imidazole ring in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde typically involves the iodination of an imidazole derivative followed by formylation. One common method involves the following steps:
Iodination: The imidazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Formylation: The iodinated imidazole is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction is carried out under reflux conditions to obtain the desired this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: 2-(4,5-Diiodo-1H-imidazol-1-yl)benzoic acid.
Reduction: 2-(4,5-Diiodo-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is used as a building block in the synthesis of more complex organic molecules
Biology:
In biological research, this compound can be used as a precursor for the synthesis of radiolabeled molecules. The iodine atoms can be replaced with radioactive isotopes, making it useful for imaging and diagnostic applications.
Medicine:
The compound’s imidazole ring is a common motif in many pharmaceutical agents. It can be used in the development of new drugs with potential antimicrobial, antifungal, and anticancer properties.
Industry:
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance the compound’s binding affinity to certain molecular targets, making it effective in various therapeutic applications.
Comparison with Similar Compounds
- 2-(4,5-Dichloro-1H-imidazol-1-yl)benzaldehyde
- 2-(4,5-Dibromo-1H-imidazol-1-yl)benzaldehyde
- 2-(4,5-Difluoro-1H-imidazol-1-yl)benzaldehyde
Comparison:
2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens like chlorine, bromine, and fluorine. This can result in different reactivity and binding properties. For example, the iodine atoms can participate in halogen bonding, which can influence the compound’s interactions with biological targets and other molecules.
Properties
Molecular Formula |
C10H6I2N2O |
|---|---|
Molecular Weight |
423.98 g/mol |
IUPAC Name |
2-(4,5-diiodoimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6I2N2O/c11-9-10(12)14(6-13-9)8-4-2-1-3-7(8)5-15/h1-6H |
InChI Key |
UUIOSKOTXILYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=NC(=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


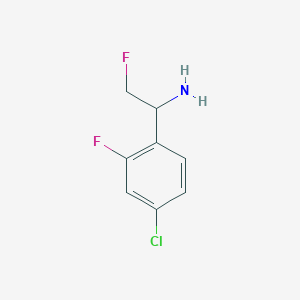


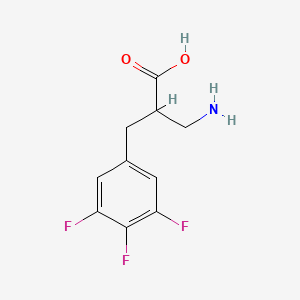
![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13256641.png)
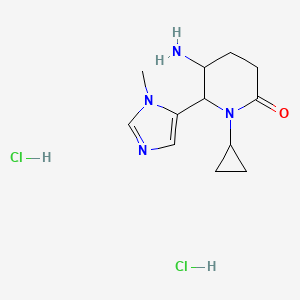
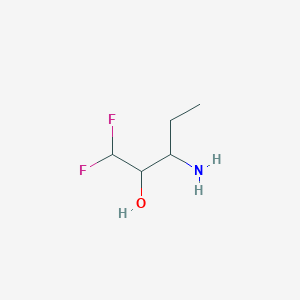
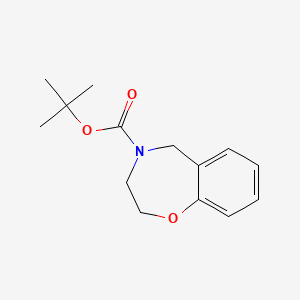
![4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13256659.png)
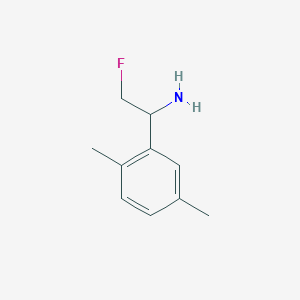
![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13256669.png)
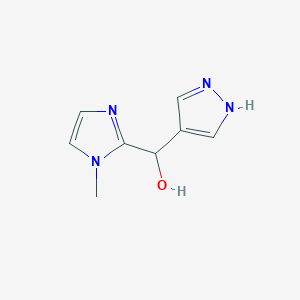
![2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13256671.png)

